molecular formula C8H12N4O2 B6211083 4-(5-nitro-1H-pyrazol-1-yl)piperidine CAS No. 2092337-63-6

4-(5-nitro-1H-pyrazol-1-yl)piperidine

Cat. No. B6211083
CAS RN: 2092337-63-6
M. Wt: 196.2
InChI Key:
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Description

4-(5-Nitro-1H-pyrazol-1-yl)piperidine (4-NPP) is a synthetic compound belonging to the class of organic compounds known as piperidines. 4-NPP has a wide range of applications in scientific research, including in the fields of biochemistry and physiology.

Mechanism of Action

4-(5-nitro-1H-pyrazol-1-yl)piperidine is a nitric oxide-releasing compound. Nitric oxide is a molecule that plays an important role in many physiological processes. It is involved in vasodilation, neurotransmission, and the regulation of gene expression. 4-(5-nitro-1H-pyrazol-1-yl)piperidine releases nitric oxide, which then binds to and activates various enzymes, receptors, and ion channels. This leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-(5-nitro-1H-pyrazol-1-yl)piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which can lead to vasodilation, increased neurotransmission, and the regulation of gene expression. 4-(5-nitro-1H-pyrazol-1-yl)piperidine has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

4-(5-nitro-1H-pyrazol-1-yl)piperidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, it is stable in aqueous solutions, and it is relatively non-toxic. However, it is important to note that 4-(5-nitro-1H-pyrazol-1-yl)piperidine is a nitric oxide-releasing compound, and as such it should be handled with care. In addition, it is important to note that 4-(5-nitro-1H-pyrazol-1-yl)piperidine has not been approved for use in humans, and as such it should not be used in any experiments involving humans.

Future Directions

There are a number of potential future directions for research involving 4-(5-nitro-1H-pyrazol-1-yl)piperidine. These include further studies into its effects on the regulation of gene expression, further studies into its potential anti-inflammatory, antioxidant, and anti-cancer effects, and further studies into its potential therapeutic applications. In addition, further studies into its mechanism of action and its effects on various physiological processes could lead to a better understanding of its potential therapeutic applications.

Synthesis Methods

4-(5-nitro-1H-pyrazol-1-yl)piperidine can be synthesized from the reaction of 5-nitro-1H-pyrazole and piperidine. The reaction is typically carried out in a mixture of ethanol and water, and the product is isolated by filtration. The reaction is generally carried out at room temperature, and the yield is typically in the range of 60-70%.

Scientific Research Applications

4-(5-nitro-1H-pyrazol-1-yl)piperidine is used in a variety of scientific research applications. It has been used to study the effects of nitric oxide on calcium channels, to study the effects of nitric oxide on the regulation of cell proliferation and differentiation, and to study the effects of nitric oxide on the regulation of gene expression. 4-(5-nitro-1H-pyrazol-1-yl)piperidine has also been used to study the effects of nitric oxide on the regulation of the immune system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(5-nitro-1H-pyrazol-1-yl)piperidine involves the reaction of 5-nitro-1H-pyrazole with piperidine in the presence of a suitable catalyst.", "Starting Materials": [ "5-nitro-1H-pyrazole", "piperidine", "catalyst" ], "Reaction": [ "Step 1: Dissolve 5-nitro-1H-pyrazole in a suitable solvent.", "Step 2: Add piperidine to the solution and stir the mixture.", "Step 3: Add a suitable catalyst to the mixture and continue stirring.", "Step 4: Heat the mixture to a suitable temperature and maintain it for a suitable time.", "Step 5: Cool the mixture and filter the resulting solid.", "Step 6: Wash the solid with a suitable solvent and dry it to obtain the desired product." ] }

CAS RN

2092337-63-6

Product Name

4-(5-nitro-1H-pyrazol-1-yl)piperidine

Molecular Formula

C8H12N4O2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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